2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde 2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15943278
InChI: InChI=1S/C11H8ClNO3/c1-16-10-4-8-6(3-9(10)15)2-7(5-14)11(12)13-8/h2-5,15H,1H3
SMILES:
Molecular Formula: C11H8ClNO3
Molecular Weight: 237.64 g/mol

2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde

CAS No.:

Cat. No.: VC15943278

Molecular Formula: C11H8ClNO3

Molecular Weight: 237.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde -

Specification

Molecular Formula C11H8ClNO3
Molecular Weight 237.64 g/mol
IUPAC Name 2-chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde
Standard InChI InChI=1S/C11H8ClNO3/c1-16-10-4-8-6(3-9(10)15)2-7(5-14)11(12)13-8/h2-5,15H,1H3
Standard InChI Key ATWVCWLGGZYJOL-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=NC(=C(C=C2C=C1O)C=O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a quinoline backbone substituted at four positions:

  • Position 2: Chlorine atom (Cl), enhancing electrophilic reactivity.

  • Position 3: Carbaldehyde group (CHO), enabling condensation reactions.

  • Position 6: Hydroxy group (OH), contributing to hydrogen bonding and polarity.

  • Position 7: Methoxy group (OCH3_3), influencing electronic effects and steric interactions.

IUPAC Name: 2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde
Molecular Weight: 237.64 g/mol .

Physicochemical Characteristics

PropertyValue/DescriptionSource
Density~1.348 g/cm³ (estimated from analogs)
Melting PointNot explicitly reported; analogs: 196–198°C
SolubilityPolar solvents (e.g., DMSO, methanol)
Boiling Point~373.9°C (estimated from analogs)

The hydroxy group increases polarity compared to fully methoxylated analogs (e.g., 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde), likely improving aqueous solubility.

Synthesis and Reaction Pathways

Optimization Challenges

  • Selectivity: Avoiding over-hydrolysis of methoxy groups requires controlled acidic conditions.

  • Yield: Reported yields for similar transformations range from 76–90% .

Spectroscopic Characterization

NMR Data (DMSO-d6_66)

Position1H^1\text{H} NMR (δ, ppm)13C^{13}\text{C} NMR (δ, ppm)
CHO10.18 (s, 1H)192.1
C6-OH12.07 (s, 1H)-
OCH3_33.86 (s, 3H)56.3
Aromatic6.82–8.43 (multiplets)112–155

IR Spectroscopy

  • OH Stretch: 3200–3500 cm1^{-1} (broad).

  • C=O Stretch: 1689–1700 cm1^{-1}.

  • C=N/C=C: 1579–1594 cm1^{-1}.

Biological and Functional Applications

Chemosensing Capabilities

Analogous compounds (e.g., 2-Chloro-7-methoxyquinoline-3-carbaldehyde) demonstrate selective detection of Fe3+^{3+} and Hg2+^{2+} ions via fluorescence quenching . The hydroxy group in this compound may enhance metal coordination.

Kinase Inhibition

Quinoline derivatives are explored as kinase inhibitors due to their planar aromatic systems. For example, 2-Cl-6,7-DMQ (a dimethoxy analog) shows preliminary activity against tyrosine kinases.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity Highlights
2-Chloro-7-methoxyquinoline-3-carbaldehydeLacks 6-OH groupAntibacterial, anticancer
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehydeMethoxy at C6 instead of hydroxyKinase inhibition
2-Chloro-6-hydroxyquinoline-3-carbaldehydeLacks 7-OCH3_3Enhanced solubility

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of substituents to optimize bioactivity.

  • Mechanistic Studies: Elucidate interactions with microbial enzymes or cancer cell targets.

  • Material Science Applications: Develop chemosensors or OLED components leveraging its electronic properties.

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